molecular formula C7H14O2 B3248666 3-Ethyl-3-oxetaneethanol CAS No. 188582-82-3

3-Ethyl-3-oxetaneethanol

Cat. No.: B3248666
CAS No.: 188582-82-3
M. Wt: 130.18 g/mol
InChI Key: NQIGSEBFOJIXSE-UHFFFAOYSA-N
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Description

Significance of Oxetane (B1205548) Monomers in Polymer Science

Oxetanes, which are four-membered cyclic ethers, represent a significant class of monomers in polymer science. Their defining feature is a strained ring structure, which possesses a ring strain energy of approximately 107 kJ/mol. This is substantially higher than that of less-strained six-membered cyclic ethers like tetrahydropyran, making oxetanes highly susceptible to ring-opening polymerization (ROP). wikipedia.org This reactivity is a key driver for their use in creating a variety of polymeric materials. acs.org

The primary mechanism for the polymerization of oxetanes is cationic ring-opening polymerization (CROP). wikipedia.orgrsc.org This process is typically initiated by strong acids, Lewis acids, or photoinitiators, which generate a cationic active center that propagates the polymerization. wikipedia.orgrsc.org The resulting polyoxetanes are a class of polyethers that can exhibit a range of desirable properties, including good thermal stability, chemical resistance, low water absorption, and dimensional stability. wikipedia.orgrsc.org

The versatility of oxetane chemistry allows for the synthesis of monomers with various substituents at the 3-position of the ring. This functionalization enables the production of polymers with tailored properties. For example, the incorporation of hydroxyl groups can lead to hydrophilic polymers, while other functional groups can be introduced to modify characteristics like refractive index, adhesion, or reactivity for further chemical transformations. nih.govmdpi.com Consequently, oxetane-based polymers find applications in diverse fields, including coatings, adhesives, sealants, advanced inks, and as polymer electrolytes. rsc.orgnih.gov Compared to structurally similar epoxides, oxetanes often exhibit lower viscosity, higher curing rates, and reduced toxicity in photopolymerization systems. researchgate.netmdpi.com

Overview of 3-Ethyl-3-oxetaneethanol as a Key Oxetane Derivative

Among the various functionalized oxetane monomers, this compound, also commonly referred to as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), is a prominent derivative. nih.gov This compound features an ethyl group and a hydroxymethyl group attached to the same carbon atom of the oxetane ring. fishersci.be The presence of the primary hydroxyl group provides a reactive site for both initiating polymerization and for post-polymerization modifications, making it a highly versatile building block in polymer synthesis. nih.govmdpi.com

EHO is a key monomer used in the synthesis of hyperbranched polyethers. nih.govmdpi.com Its structure allows it to act as an AB2-type monomer, where the oxetane ring is the polymerizable group (B) and the hydroxyl group can act as an initiating site (A), leading to the formation of highly branched, three-dimensional polymer architectures. These hyperbranched polymers are characterized by a high density of functional end groups, low viscosity, and high solubility. nih.gov

The synthesis of EHO is readily achievable, often starting from the widely available raw material trimethylolpropane. nih.gov The primary application of this compound is as a monomer for cationic ring-opening polymerization, which produces poly(3-ethyl-3-hydroxymethyl)oxetane. nih.gov This polymer has been investigated for various applications, including as a component in adhesive formulations due to its strong adhesion to polar substrates and as a macroinitiator for the synthesis of more complex polymer structures, such as star-shaped copolymers. nih.govmdpi.com It also serves as a crucial pharmaceutical intermediate. fishersci.bechemicalbook.com

Detailed Research Findings

The study of this compound has led to significant findings in polymer chemistry, particularly concerning its synthesis, polymerization behavior, and the properties of the resulting polymers.

Synthesis and Polymerization

The most common method for producing polymers from this compound is through cationic ring-opening polymerization (CROP). nih.gov This process can be initiated using a core molecule, such as 1,1,1-tris(hydroxymethyl)propane (TMP), which allows for better control over the molar mass and results in polymers with lower dispersity compared to homopolymerization. mdpi.com The mechanism involves the protonation of the oxetane ring's oxygen atom, followed by nucleophilic attack of another monomer unit, leading to chain propagation. nih.gov

Research has shown that the reaction conditions, particularly temperature, have a fundamental impact on the degree of branching in the resulting poly(3-ethyl-3-hydroxymethyloxetane). nih.gov For instance, as the reaction temperature is increased, the degree of branching in the polymer also increases. nih.gov

Polymer Architecture and Properties

Poly(3-ethyl-3-hydroxymethyl)oxetanes have been shown to exhibit strong adhesive properties, particularly with polar substrates. nih.gov Studies analyzing their adhesive interactions have reported work of adhesion values in the range of 101–105 mJ/m² and bond-line tensile shear strengths between 0.39–1.32 MPa. nih.gov However, these polymers can also exhibit a brittle fracture mode, indicating that further modifications may be necessary to reduce brittleness for certain adhesive applications. nih.gov

Furthermore, the hydroxyl groups of poly(3-ethyl-3-hydroxymethyl)oxetane can serve as initiating sites for the polymerization of other monomers. This has been demonstrated in the synthesis of star polymers, where the hyperbranched polyoxetane acts as a macroinitiator for the polymerization of monomers like ethylene (B1197577) oxide. mdpi.com This highlights the utility of this compound in creating complex, functional polymer architectures.

Data Tables

Below are data tables summarizing the properties of this compound and findings from polymerization studies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₆H₁₂O₂ fishersci.belookchem.com
Molecular Weight 116.16 g/mol fishersci.belookchem.com
Appearance Clear colorless liquid chemicalbook.comlookchem.com
Boiling Point 96 °C at 4 mmHg chemicalbook.comlookchem.com
Density 1.019 g/mL at 25 °C chemicalbook.comlookchem.com
Refractive Index n20/D 1.453 chemicalbook.comlookchem.com
Flash Point 108 °C (226 °F) fishersci.belookchem.com
Water Solubility Miscible fishersci.bechemicalbook.com
CAS Number 3047-32-3 fishersci.bechemicalbook.com

Table 2: Research on Cationic Polymerization of this compound (EHO)

Core Molecule/InitiatorMonomerKey FindingsReference
1,1,1-tris(hydroxymethyl)propane (TMP)EHOSynthesized four series of polyoxetanes with theoretical molar masses from 714 to 5942 g/mol and dispersities from 1.77 to 3.75. mdpi.com mdpi.com
Trimethylolpropane (TMP)EHOThe degree of branching depended on reaction temperature, increasing from 0.21 at -30 °C to 0.50 at 70 °C. nih.gov nih.gov
Not specified (Homopolymerization)EHOThe main synthetic route is CROP; anionic polymerization was found to be less effective. nih.gov nih.gov
Poly(3-ethyl-3-hydroxymethyloxetane)Ethylene OxideThe hyperbranched polyoxetane was successfully used as a macroinitiator to synthesize star polymers. mdpi.com mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-ethyloxetan-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-7(3-4-8)5-9-6-7/h8H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIGSEBFOJIXSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Ethyl 3 Oxetaneethanol

Established Synthetic Pathways from Precursors

The formation of the oxetane (B1205548) ring in 3-Ethyl-3-oxetaneethanol typically involves the intramolecular cyclization of a suitable precursor, most notably derived from trimethylolpropane.

A well-documented method for the synthesis of this compound is a multi-step process starting from trimethylolpropane and diethyl carbonate. This reaction proceeds via an intramolecular Williamson ether synthesis mechanism, a fundamental reaction in organic chemistry for the formation of ethers from an organohalide and an alkoxide, though in this intramolecular variant, a diol derivative is used to form a cyclic ether.

The synthesis involves the following key steps:

Reaction of Precursors: Trimethylolpropane is reacted with diethyl carbonate in the presence of a basic catalyst.

Intramolecular Cyclization: The intermediate formed undergoes an intramolecular cyclization to form the oxetane ring.

Purification: The final product is purified, often through distillation.

This pathway is a common and established method for producing 3-substituted oxetanes.

Table 1: Multi-Step Synthesis of this compound

Step Reactants Reagents/Conditions Product
1 Trimethylolpropane, Diethyl Carbonate Potassium Hydroxide, Heat Intermediate
2 Intermediate Heat This compound

The efficiency of the synthesis of this compound is highly dependent on the catalytic system employed.

Base Catalysis: The intramolecular cyclization of the 1,3-diol derivative formed from trimethylolpropane is typically facilitated by a base. Potassium hydroxide (KOH) is a commonly used catalyst for this transformation. The base deprotonates one of the hydroxyl groups, forming an alkoxide that then acts as a nucleophile to displace a leaving group on the same molecule, leading to the formation of the cyclic ether.

Alternative Catalytic Approaches: While base catalysis is prevalent, other catalytic systems are employed for the synthesis of oxetanes in general, which could be applicable to this compound. These include:

Phase-Transfer Catalysis (PTC): PTC can enhance the reaction rate and yield in Williamson ether syntheses by facilitating the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the reaction occurs. Catalysts such as quaternary ammonium salts can be used.

Metal-Based Catalysts: For certain types of intramolecular cyclizations of diols, iron-based catalysts have been explored. Additionally, palladium-based catalysts are known to activate unsaturated carbon-carbon bonds for nucleophilic attack, a principle that can be applied in the synthesis of heterocyclic derivatives.

Table 2: Catalytic Systems for Oxetane Synthesis

Catalyst Type Example(s) Role in Synthesis
Base Catalysis Potassium Hydroxide (KOH) Promotes intramolecular alkoxide formation and cyclization.
Phase-Transfer Catalysis Tetrabutylammonium bromide Facilitates transfer of reactants between phases to increase reaction rate.
Metal-Based Catalysis Iron complexes, Palladium complexes Can activate substrates for cyclization reactions.

Process Optimization and Yield Enhancement Strategies

Achieving a high yield of this compound is a key objective in its industrial production. The reported yield for the synthesis from trimethylolpropane and diethyl carbonate is greater than 85%. Strategies to optimize the process and enhance this yield include:

Control of Reaction Conditions: Careful control of temperature and reaction time is crucial. In base-catalyzed eliminations, which can be a competing side reaction, temperature plays a significant role.

Reagent Addition: The dropwise addition of reagents can help to control the reaction rate and minimize side reactions.

Efficient Stirring: Thorough and continuous stirring ensures homogeneity of the reaction mixture, which is important for maximizing contact between reactants and the catalyst.

Catalyst Loading: Optimizing the amount of catalyst is essential. Insufficient catalyst will result in a slow reaction, while an excess may not provide significant benefits and could complicate purification.

Use of Phase-Transfer Catalysts: As mentioned, phase-transfer catalysts can improve the yield by enhancing the rate of the desired Williamson ether synthesis over competing elimination reactions.

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can reduce its environmental impact and improve the sustainability of the process.

Atom Economy: The concept of atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product. In the synthesis from trimethylolpropane and diethyl carbonate, the primary byproduct is ethanol, leading to a relatively high atom economy.

Use of Renewable Feedstocks: A key aspect of green chemistry is the use of renewable starting materials. Research has been conducted on the sustainable production of trimethylolpropane from biobased resources, such as the oxidation of bio-1-butanol and biomethanol. Diethyl carbonate can also be synthesized from renewable ethanol.

Safer Solvents: The choice of solvent is critical in green chemistry. While the synthesis of this compound can be performed with minimal solvent, exploring the use of greener solvents could further improve its environmental profile. Green solvents are characterized by low toxicity, biodegradability, and are often derived from renewable resources.

Energy Efficiency: Optimizing chemical processes to minimize energy consumption is a core principle of green chemistry. This can be achieved by designing reactions that can be conducted at ambient temperature and pressure, and by utilizing efficient catalysts that lower the activation energy of the reaction.

Table 3: Application of Green Chemistry Principles

Principle Application to this compound Synthesis
Atom Economy The reaction of trimethylolpropane and diethyl carbonate has a high atom economy, with ethanol as the main byproduct.
Renewable Feedstocks Potential to use bio-derived trimethylolpropane and diethyl carbonate.
Safer Solvents Opportunity to utilize green solvents or minimize solvent use.
Energy Efficiency Optimization of reaction conditions and catalyst use to reduce energy consumption.

Polymerization Mechanisms and Kinetics of 3 Ethyl 3 Oxetaneethanol

Ring-Opening Polymerization (ROP) Modalities

Cationic Ring-Opening Polymerization (CROP)

Cationic ring-opening polymerization is the principal method for synthesizing poly(3-ethyl-3-oxetaneethanol). nih.gov This technique is versatile, allowing for the formation of various polymer structures, including hyperbranched polymers, by carefully controlling the reaction parameters. nih.govresearchgate.net The polymerization proceeds via a chain-growth mechanism involving cationic intermediates.

The initiation of CROP of this compound involves the generation of a cationic species that subsequently attacks the oxygen atom of the oxetane (B1205548) ring. This can be achieved through several methods:

Protic Acids: Strong protic acids can directly protonate the oxygen atom of the oxetane ring, creating a secondary oxonium ion which is the initial active species.

Lewis Acids: Lewis acids, such as boron trifluoride diethyl etherate (BF₃·OEt₂), are commonly used initiators. nih.gov They typically require a co-initiator, often a protic substance like water or an alcohol (e.g., trimethylolpropane), to generate the initiating protonic acid. wikipedia.org The Lewis acid polarizes the O-R bond of the co-initiator, facilitating the release of a proton to activate the monomer.

Photoinitiators: Cationic photopolymerization can be initiated by photo-acid generators (PAGs), such as triphenylsulphonium hexafluoroantimonate, which produce a strong acid upon UV irradiation. radtech.org This acid then initiates the polymerization.

The initial step involves the formation of a tertiary oxonium ion, which is a key intermediate in the polymerization process. radtech.org

Once initiated, the polymer chain propagates through the nucleophilic attack of a monomer molecule on the active cationic center. The propagation in CROP of oxetanes can proceed through two primary mechanisms:

Active Chain End (ACE) Mechanism: In this pathway, the growing polymer chain possesses a cationic active center, typically a tertiary oxonium ion, at its terminus. This active end is then attacked by the oxygen atom of an incoming monomer molecule. This is a common mechanism in the polymerization of cyclic ethers.

Activated Monomer (AM) Mechanism: An alternative pathway involves the activation of the monomer by protonation. The hydroxyl groups on the growing polymer chain then act as nucleophiles, attacking the protonated, and thus activated, monomer. mdpi.com This mechanism can be promoted by the presence of alcohols in the system.

The propagation of this compound polymerization generally proceeds smoothly, leading to high monomer conversion and the formation of high molecular weight polymers. radtech-europe.com The presence of the hydroxyl group on the monomer can lead to the formation of hyperbranched structures. nih.gov

Chain transfer and termination reactions are crucial in determining the final molecular weight and structure of the polymer. In the CROP of this compound, several such reactions can occur:

Chain Transfer to Monomer: The growing chain can transfer a proton to an incoming monomer molecule, terminating the growth of the current chain and initiating a new one.

Chain Transfer to Polymer: The hydroxyl group present in the this compound monomer and the resulting polymer can act as a chain transfer agent. radtech-europe.com This leads to branching in the polymer structure, a key factor in the formation of hyperbranched polyethers. nih.gov

Termination: Termination can occur through the collapse of the propagating cationic center with a counter-ion or another nucleophilic species present in the reaction mixture. libretexts.org Beta-elimination from the cationic chain end can also lead to termination, resulting in an unsaturated chain end. libretexts.org However, in some well-controlled systems, termination events are minimal, leading to a "living" polymerization where the active centers remain intact.

The choice of initiator and co-catalyst significantly impacts the kinetics of the polymerization and the final polymer properties.

Initiator/Co-catalyst Systems: The combination of a Lewis acid like BF₃·OEt₂ with a multifunctional alcohol such as 1,1,1-tris(hydroxymethyl)propane (TMP) is a common system for synthesizing hyperbranched polyoxetanes. nih.gov TMP acts as a core molecule from which the polymer chains grow.

Catalyst Concentration and Temperature: The concentration of the catalyst and the reaction temperature are critical parameters. For instance, the degree of branching in the final polymer is highly dependent on the reaction temperature. nih.gov

Reaction Temperature (°C)Degree of Branching
-300.21
-20.36
300.43
700.50

An interactive data table showing the effect of reaction temperature on the degree of branching in the cationic polymerization of 3-Ethyl-3-hydroxymethyloxetane. nih.gov

Co-monomers: The addition of co-monomers, such as highly reactive cycloaliphatic epoxides, can significantly accelerate the polymerization rate of oxetanes. radtech.org This is attributed to the exothermic nature of epoxide ring-opening, which increases the reaction temperature and helps overcome the activation energy for the ring-opening of the more stable tertiary oxonium ion of the oxetane. radtech.org

Anionic Polymerization Approaches

While cationic polymerization is the dominant method, anionic ring-opening polymerization of this compound has also been explored. However, this approach is generally found to be less effective. nih.gov

The anionic polymerization of 3-Ethyl-3-hydroxymethyl oxetane has been achieved using strong bases like sodium hydride (NaH) as a catalyst, in conjunction with co-initiators such as benzyl alcohol or trimethylol propane (TMP). researchgate.net This process typically requires high temperatures (above 100 °C) due to the high activation energy of the anionic ring-opening. researchgate.net

The presence of the pendant hydroxyl groups facilitates a multibranching polymerization, leading to the formation of hyperbranched polymers. researchgate.net However, the resulting polymers often exhibit low molar masses (around 500 g/mol ) and broad molecular weight distributions. nih.gov

Initiator SystemResulting Polymer Characteristics
NaH with Benzyl AlcoholHyperbranched polymer
NaH with Trimethylol PropaneHyperbranched polymer, with fractions of varying branching density

An interactive data table summarizing initiator systems and resulting polymer characteristics in the anionic polymerization of this compound. researchgate.net

Activated Monomer Polymerization

Poly(3-ethyl-3-hydroxymethyloxetane) can be synthesized through an activated monomer (AM) mechanism, in addition to conventional cationic and anionic routes. In the AM mechanism, the monomer itself is activated, typically by protonation, before it adds to a neutral propagating chain end, which is often a hydroxyl group. This approach is distinct from conventional cationic ROP where a cationic active center propagates by adding neutral monomer molecules. The process for 3-ethyl-3-(hydroxymethyl)oxetane (EHO) involves the activation of the EHO monomer, which then reacts with a hydroxyl-terminated polymer chain, regenerating the hydroxyl group at the chain end for the next propagation step. This mechanism can be advantageous in controlling the polymer structure and minimizing side reactions that can occur in traditional cationic polymerizations.

Polymerization Kinetics and Thermodynamic Considerations

The polymerization of this compound is a process where both the rate of reaction and the final equilibrium between monomer and polymer are of critical importance. These are influenced by reaction conditions and the inherent thermodynamic properties of the monomer.

Temperature and catalyst concentration are critical parameters in the cationic polymerization of this compound, significantly impacting the structure of the resulting polymer, particularly its degree of branching. nih.gov In the synthesis of hyperbranched poly(hydroxyl)oxetanes using 3-ethyl-3-(hydroxymethyl)oxetane (EHO) as a branching monomer, the reaction temperature directly correlates with the number of branching points in the polymer architecture when the catalyst concentration is held constant. nih.gov

Experimental data shows a clear trend where higher reaction temperatures lead to a higher degree of branching. This relationship is quantified in the table below, based on data derived from ¹³C NMR spectra. nih.gov

Table 1: Effect of Temperature on the Degree of Branching in Poly(3-ethyl-3-hydroxymethyloxetane)

Reaction Temperature (°C) Degree of Branching
-30 0.21
-2 0.36
30 0.43

This data demonstrates a direct correlation between the reaction temperature and the extent of branching in the polymer structure at a constant catalyst concentration. nih.gov

The primary thermodynamic driving force for the ring-opening polymerization of this compound is the release of internal strain energy from the four-membered oxetane ring. radtech-europe.com This ring strain arises from bond angle deformation, conformational restrictions, and transannular repulsions. The polymerization is an enthalpically driven process, meaning the change in enthalpy (ΔHₚ) is negative. wiley-vch.de This is because the energy released upon breaking the strained ether bond and forming two new, more stable acyclic ether linkages is greater than the energy required to break the bond. Oxetane itself possesses a high ring strain energy of approximately 107 kJ/mol. radtech-europe.com

Polymerization is thermodynamically favorable only when the change in Gibbs free energy (ΔGₚ) is negative. wiley-vch.de The relationship is described by the equation ΔGₚ = ΔHₚ - TΔSₚ. Since polymerization involves the conversion of many small, independent monomer molecules into a single large polymer chain, there is a decrease in translational degrees of freedom, resulting in a negative change in entropy (ΔSₚ). wiley-vch.de Therefore, for polymerization to occur, the negative enthalpic contribution from ring strain release must be greater than the unfavorable negative entropic term (|ΔHₚ| > |TΔSₚ|). wiley-vch.de

Controlled Polymerization Strategies

Achieving control over polymer molecular weight, dispersity, and architecture is a key objective in polymer synthesis. For polyoxetanes, this can be pursued through strategies that exhibit characteristics of living polymerization.

Ring-opening polymerization can be conducted as a living process, which is characterized by the absence of irreversible chain termination and chain transfer reactions. wiley-vch.de This allows for the synthesis of polymers with predictable molecular weights based on the monomer-to-initiator ratio and narrow molecular weight distributions. A crucial condition for achieving living polymerization is that the rate of initiation must be equal to or greater than the rate of propagation (kᵢ ≥ kₚ). wiley-vch.de This ensures that all polymer chains begin growing at approximately the same time. While cationic ring-opening polymerization of oxetanes can be susceptible to side reactions, under carefully controlled conditions, it can exhibit living characteristics. Furthermore, derivatives of this compound have been successfully polymerized in a living manner. For example, 3-ethyl-3-(methacryloyloxy)methyloxetane (EMO) was polymerized via copper-mediated atom transfer radical polymerization (ATRP), a type of living radical polymerization, to produce well-defined polymers. researchgate.net

Control over Molecular Weight and Dispersity

The ability to control the molecular weight and dispersity (Đ), also known as the polydispersity index (PDI), is a critical aspect of polymer synthesis, as these characteristics significantly influence the final properties and applications of the material. In the cationic ring-opening polymerization of this compound, also known as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), several factors can be manipulated to achieve desired molecular weights and dispersities. The primary strategies involve the careful selection of initiators, adjustment of the monomer-to-initiator ratio, and control of polymerization conditions such as temperature and catalyst concentration.

Living cationic polymerization techniques offer a robust method for synthesizing polymers with well-defined structures and low molar mass distribution. wikipedia.org This level of control is achieved by minimizing side reactions like chain termination and chain transfer. wikipedia.org In an ideal living system, the active ionic propagating species are in equilibrium with dormant covalent species, with a rapid exchange rate compared to the rate of propagation. wikipedia.org

Influence of Initiator and Monomer-to-Initiator Ratio

The choice of initiator and the ratio of monomer to initiator are fundamental parameters for controlling the molecular weight of poly(this compound). In the synthesis of hyperbranched polyethers from EHO, the use of a core molecule initiator, such as 1,1,1-tris(hydroxymethyl)propane (TMP), allows for more straightforward molar mass control and can lead to polymers with lower dispersity compared to homopolymerization. nih.gov

Research has demonstrated that by varying the ratio of the TMP core molecule to the EHO monomer, it is possible to synthesize a series of polyoxetanes with a range of molecular weights and corresponding dispersities. nih.govresearchgate.netnih.govdntb.gov.ua A study by Parzuchowski and Mamiński detailed the synthesis of four series of hyperbranched poly(this compound) using TMP as the initiator and boron trifluoride diethyl etherate (BF₃OEt₂) as the catalyst. nih.gov The theoretical molar masses and resulting dispersities from this research are summarized in the table below.

Initiator SystemMonomerCatalystTMP:EHO RatioTheoretical Molar Mass ( g/mol )Dispersity (Đ)
TMPEHOBF₃OEt₂1:5 to 1:50714 to 5,9421.77 to 3.75
Data sourced from Parzuchowski & Mamiński, 2020. nih.govresearchgate.netnih.govdntb.gov.ua

As the ratio of the EHO monomer to the TMP initiator increases, the theoretical molar mass of the resulting polymer also increases. nih.govresearchgate.net Concurrently, the dispersity is shown to increase with a higher monomer-to-initiator ratio, which is consistent with the nature of ring-opening multibranching polymerization. nih.gov

Effect of Temperature and Catalyst Concentration

Structural Analysis and Microstructural Characterization of 3 Ethyl 3 Oxetaneethanol Derived Polymers

Spectroscopic Analysis of Polymer Architecture

Spectroscopic methods are fundamental in elucidating the intricate structures of poly(3-ethyl-3-oxetaneethanol). Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are indispensable for a detailed analysis of the polymer's microstructure.

NMR spectroscopy is a powerful tool for the detailed structural analysis of hyperbranched polyethers synthesized from 3-ethyl-3-(hydroxymethyl)oxetane. Both ¹H and ¹³C NMR provide critical information regarding the polymer's constitution.

The cationic ring-opening polymerization of 3-ethyl-3-(hydroxymethyl)oxetane can result in hyperbranched structures. researchgate.net The degree of branching (DB) is a key parameter influencing the polymer's properties and can be quantitatively determined using ¹³C NMR spectroscopy. researchgate.netnih.gov The reaction mechanism allows for various substructures, including starting (S), terminal (T), and identical units, which simplifies the resulting NMR spectra. nih.gov

The degree of branching is significantly influenced by reaction conditions such as temperature. researchgate.netnih.gov For instance, in polymerizations conducted at a constant catalyst concentration, the number of branching points increases with the reaction temperature. nih.gov

Table 1: Effect of Reaction Temperature on the Degree of Branching in poly(3-ethyl-3-hydroxymethyloxetane)

Reaction Temperature (°C) Degree of Branching
-30 0.21
-2 0.36
30 0.43
70 0.50

Data sourced from a study on the cationic polymerization of 3-ethyl-3-hydroxymethyloxetane. nih.gov

¹H NMR spectra are also used to identify the main structural elements of the polymer. nih.gov Specific signals can be assigned to different protons within the polymer structure, confirming the successful polymerization of the monomer. nih.govresearchgate.net

Table 2: ¹H NMR Signal Assignments for Hyperbranched poly(3-ethyl-3-hydroxymethyloxetane) in DMSO-d₆

Chemical Shift (ppm) Assignment Structural Element
4.7 –OH Hydroxyl group
3.7–3.6 –CH₂–O– Methylene protons in terminal units (T')
3.3 –CH₂–O– Methylene protons in ether backbone
3.1 –CH₂–OH Methylene protons adjacent to hydroxyl group
1.3 –CH₂–CH₃ Methylene protons of the ethyl group
0.8 –CH₂–CH₃ Methyl protons of the ethyl group

This table presents typical chemical shifts observed in the ¹H NMR spectrum of the polymer. nih.gov

End-group analysis is a method used to determine the number-average molecular weight (Mn) by quantifying the end groups of a polymer chain. fsu.edu For linear polymers, each molecule possesses two end groups. fsu.edu In the context of hyperbranched poly(3-ethyl-3-hydroxymethyloxetane), ¹H NMR can be used to identify terminal units. A doublet of doublets signal observed around 3.7 ppm is indicative of terminal units (T'), which were notably visible only for polymers synthesized at lower temperatures. nih.gov However, in some cases where a core molecule like trimethylolpropane is used, the signals from the core units may overlap with those from the monomer units, making the calculation of molar mass from NMR spectra challenging. nih.gov

FTIR spectroscopy is a valuable technique for identifying the functional groups present in the polymer and confirming the conversion of the monomer. researchgate.net The FTIR spectra of poly(3-ethyl-3-(hydroxymethyl)oxetanes) show characteristic absorption bands that confirm the polyether structure. nih.gov By comparing the spectrum of the polymer with that of the neat 3-ethyl-3-(hydroxymethyl)oxetane monomer, complete consumption of the monomer can be verified. researchgate.net

Key bands in the FTIR spectrum include a broad O–H stretching band around 3324 cm⁻¹, which indicates the presence of intra- and intermolecular hydrogen bonds. nih.gov The presence of hydrogen-bonded hydroxyls is confirmed by the appearance of this band at lower wavenumbers (3400–3200 cm⁻¹) compared to the typical position for isolated OH groups (around 3600 cm⁻¹). nih.gov Other significant peaks correspond to CH₂ stretching and the C–O–C stretching of the ether backbone. nih.gov

Table 3: Characteristic FTIR Absorption Bands for poly(3-ethyl-3-(hydroxymethyl)oxetanes)

Wavenumber (cm⁻¹) Vibration Mode Functional Group
3324 O–H stretch Hydrogen-bonded hydroxyl
2966, 2934, 2880 CH₂ stretch Methylene
1180, 1047 C–O–C stretch Ether backbone

This table summarizes the main absorption bands observed in the FTIR spectra of the polymers, providing evidence of their chemical structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometric Investigations

Mass spectrometry, particularly MALDI-TOF MS, is a soft ionization technique that has become a crucial tool for the structural characterization of synthetic polymers. plos.orgresearchgate.net It allows for the analysis of polymer mass spectra without fragmentation, enabling the accurate determination of the molar mass of single macromolecules. researchgate.net

MALDI-TOF mass spectrometry provides a deeper understanding of the morphology and microstructure of polymers derived from this compound. nih.govresearchgate.net This technique is instrumental in confirming the mass of the repeating monomer unit and identifying the residual mass associated with end groups or a core molecule. nih.govresearchgate.net

In the analysis of hyperbranched poly(3-ethyl-3-(hydroxymethyl)oxetane), MALDI-TOF spectra typically show distributions of regularly spaced peaks. nih.govplos.org The mass difference between adjacent peaks in a series corresponds to the mass of the repeating monomer unit. For poly(3-ethyl-3-(hydroxymethyl)oxetane), the distance between peaks is observed to be 116 m/z, which matches the molecular weight of the 3-ethyl-3-(hydroxymethyl)oxetane monomer unit. nih.gov The analysis of these polymers often shows signals as sodium cation adducts. nih.gov The use of MALDI-TOF has confirmed the hyperbranched structure and chain morphology of these polymers, which were synthesized using a core molecule like 1,1,1-tris(hydroxymethyl)propane. researchgate.netnih.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.

Determination of Repeating Units and Polymer Chains

The polymerization of this compound, also known as 3-ethyl-3-(hydroxymethyl)oxetane (EHO), typically occurs through a cationic ring-opening mechanism. nih.govresearchgate.net This process results in the formation of polyethers. The fundamental repeating unit of the polymer corresponds to the monomer unit after the oxetane (B1205548) ring has opened.

Spectroscopic methods are essential for confirming the polymer structure and identifying the repeating units. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides unambiguous evidence of the polymer chain's composition. In the ¹H NMR spectrum of poly(3-ethyl-3-hydroxymethyloxetane), specific signals can be assigned to the various protons within the polymer structure. nih.gov Similarly, ¹³C NMR spectra are used to identify the carbon skeleton of the polymer.

The polymerization of EHO can lead to different types of repeating units within the polymer structure, including linear, dendritic (branched), and terminal units, especially in the formation of hyperbranched polymers. researchgate.net NMR analysis is critical for confirming the presence and proportion of these different units. researchgate.net For instance, the degree of branching in hyperbranched polyoxetanes can be calculated from ¹³C NMR spectra. nih.gov

The mass of the repeating unit can be definitively confirmed using mass spectrometry techniques. Matrix-Assisted Laser Desorption/Ionization Time of Flight (MALDI-TOF) analysis shows that the mass difference between adjacent peaks in the spectrum is 116 m/z, which corresponds to the mass of the 3-ethyl-3-(hydroxymethyl)oxetane repeating unit. nih.govresearchgate.net

Table 1: ¹H NMR Spectral Data for Poly(3-ethyl-3-hydroxymethyloxetane)

Chemical Shift (ppm) Assignment Structural Unit
4.7 –OH Hydroxyl group
3.7–3.6 –CH₂–O– Terminal units (T')
3.3 –CH₂–O– Ether backbone
3.1 –CH₂–OH Methylene next to hydroxyl
1.3 –CH₂–CH₃ Methylene of ethyl group
0.8 –CH₂–CH₃ Methyl of ethyl group

Data sourced from studies conducted in DMSO-d₆. nih.gov

Analysis of Macromolecular Morphology and Microstructure

The polymers synthesized from this compound are often hyperbranched polyethers. nih.govresearchgate.netnih.govdntb.gov.ua Their macromolecular morphology and microstructure are complex and are investigated using advanced analytical techniques.

The degree of branching is a critical microstructural parameter for hyperbranched polymers. For poly(3-ethyl-3-hydroxymethyloxetane), this can be determined from the ¹³C NMR spectrum. nih.gov Research has shown that the reaction temperature during cationic polymerization significantly impacts the degree of branching; for example, as the temperature increases from -30 °C to 70 °C, the degree of branching can increase from 0.21 to 0.50. nih.gov

Fourier-transform infrared spectroscopy (FTIR) is another valuable tool for microstructural analysis. The FTIR spectra of these polyoxetanes show characteristic bands that confirm their chemical structure. Key absorptions include a broad O–H stretching band around 3324 cm⁻¹, C-H stretching bands (2880–2966 cm⁻¹), and strong C–O–C ether stretching bands (1047–1180 cm⁻¹), which are indicative of the polyether backbone. nih.gov The position of the O-H band suggests the presence of significant intra- and intermolecular hydrogen bonding within the polymer microstructure. nih.gov

Table 2: Influence of Reaction Temperature on Degree of Branching

Reaction Temperature (°C) Degree of Branching
-30 0.21
-2 0.36
30 0.43
70 0.50

Data calculated from ¹³C NMR spectra. nih.gov

Derivatization and Post Polymerization Modifications of 3 Ethyl 3 Oxetaneethanol and Its Polymers

Chemical Modification of the Hydroxymethyl Group

The primary hydroxyl (-CH₂OH) group on both the 3-Ethyl-3-oxetaneethanol monomer and its corresponding polymer is readily accessible for various chemical transformations. A significant modification strategy involves its conversion into other functional moieties, such as acrylate (B77674) groups, through esterification. This process enhances the reactivity of the polymer, enabling further crosslinking or grafting reactions.

One prominent example is the functionalization of multihydroxyl branched PEHMOX. In this process, the polymer is treated with an esterification agent like (meth)acryloyl chloride. The reaction leads to the conversion of the hydroxyl groups into acrylate functionalities. The extent of this conversion can be controlled by adjusting the molar excess of the acylating agent, allowing for the production of polymers with varying degrees of functionalization. researchgate.net For instance, PEHMOX samples have been successfully functionalized to achieve acrylate group incorporation of 55% and 80%. researchgate.net The successful conversion is typically confirmed through spectroscopic methods such as ¹H NMR analysis. researchgate.net

Table 1: Functionalization of PEHMOX with Acrylate Groups

Polymer CoreFunctionalizing AgentResulting Functional GroupAchieved Functionalization DegreeReference
Poly(3-ethyl-3-hydroxymethyloxetane) (PEHMOX)(Meth)acryloyl chlorideAcrylate55% and 80% researchgate.net

Synthesis of Functionalized Oxetane (B1205548) Derivatives

The core oxetane structure can be synthetically modified to create a diverse range of 3,3-disubstituted oxetane building blocks. These derivatives are valuable in medicinal chemistry and material science as they can be incorporated into more complex molecules to modulate physicochemical and metabolic properties. researchgate.net Synthetic pathways have been developed to introduce various functional residues, such as amino and carboxylic acid groups, onto the oxetane ring system. researchgate.net

For example, synthetic routes starting from diol precursors can yield 3,3-disubstituted oxetanes through cyclization and nucleophilic substitution reactions. researchgate.net These general strategies enable the creation of a library of oxetane derivatives suitable for further functionalization. researchgate.net The oxetane ring has also been explored as a bioisostere for the carboxylic acid functional group. nih.govunimelb.edu.au The synthesis of oxetan-3-ol (B104164) and its derivatives, for instance, has been pursued to create surrogates for carboxylic acids in drug design, aiming to improve the pharmacokinetic profiles of biologically active compounds. nih.govunimelb.edu.au

Table 2: Examples of Synthesized Functional Oxetane Derivatives

Derivative TypeKey Functional GroupsSynthetic ApproachPotential ApplicationReference
3,3-disubstituted oxetanesHydroxy, Amino, Carboxylic acidCyclization, Nucleophilic substitution from diolsBuilding blocks for complex molecules researchgate.net
Oxetan-3-ol derivativesHydroxylGrignard addition to oxetan-3-oneCarboxylic acid bioisosteres in drug design nih.gov

Grafting and Side-Chain Functionalization Strategies

Post-polymerization modification of PEHMOX is a powerful tool for creating advanced polymer architectures, such as graft and star copolymers. The ease of functionalizing the side-chain hydroxyl groups makes polyoxetanes versatile scaffolds for material science applications. nih.gov

A common strategy is the "grafting onto" method, where pre-synthesized polymer chains are attached to the PEHMOX backbone. This has been demonstrated in the synthesis of star copolymers with a hydrophobic PEHMOX core and hydrophilic poly(ethylene oxide) (PEOX) arms. researchgate.net In this approach, the hydroxyl groups of PEHMOX are first functionalized, for example, by converting them to acrylate groups. Subsequently, an amine-terminated PEOX (PEOX-NH₂) is reacted with the acrylate-functionalized PEHMOX via a Michael addition reaction. This links the PEOX chains to the PEHMOX core, forming a star-shaped copolymer. researchgate.net The "grafting-from" strategy is an alternative, where initiating sites are created on the polymer backbone from which new side chains can be grown. mdpi.com For example, hydroxyl groups on a polymer can be used to initiate the ring-opening polymerization of monomers like ε-caprolactone to synthesize graft copolymers with polyester (B1180765) side chains. mdpi.com

Table 3: Grafting Strategies for PEHMOX

StrategyDescriptionExampleReference
Grafting OntoAttaching pre-formed polymer chains to the main polymer backbone.Michael addition of PEOX-NH₂ to acrylate-functionalized PEHMOX to form star copolymers. researchgate.net
Grafting FromGrowing new polymer chains from initiating sites along the main polymer backbone.Using hydroxyl groups on a polymer backbone to initiate ring-opening polymerization of ε-caprolactone. mdpi.com

Theoretical and Computational Chemistry Applied to 3 Ethyl 3 Oxetaneethanol Systems

Quantum Chemical Calculations on Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the molecular structure and electronic properties of 3-Ethyl-3-oxetaneethanol. These calculations provide detailed information on bond lengths, bond angles, and the distribution of electron density within the molecule, which are crucial for understanding its reactivity.

The oxetane (B1205548) ring in this compound is a strained four-membered heterocycle. This ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral angle, is a key determinant of its reactivity. researchgate.net The introduction of substituents on the oxetane ring can lead to a more puckered conformation to alleviate unfavorable eclipsing interactions. acs.org For unsubstituted oxetane, the carbon-oxygen bond length is approximately 1.46 Å, and the carbon-carbon bond length is about 1.53 Å, with ring bond angles significantly smaller than 109.5°. acs.org For this compound, the ethyl and hydroxymethyl substituents at the C3 position are expected to influence the ring puckering and the distribution of electron density.

Table 1: Calculated Molecular Properties of Oxetane Derivatives (Note: Data for this compound is not directly available in the searched literature. The table presents typical values for substituted oxetanes based on computational studies of related compounds.)

Property Value
C-O Bond Length (ring) ~1.46 Å
C-C Bond Length (ring) ~1.54 Å
C-O-C Bond Angle ~91°

Mulliken population analysis, a method to assign partial atomic charges, can reveal the electrophilic and nucleophilic sites within the this compound molecule. The oxygen atom of the oxetane ring is expected to have a significant negative charge, making it a Lewis basic center. Conversely, the carbon atoms of the oxetane ring, particularly those bonded to the oxygen, will carry a partial positive charge, rendering them susceptible to nucleophilic attack. This charge distribution is fundamental to understanding the mechanism of ring-opening reactions.

The reactivity of this compound is further illuminated by examining its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For oxetane derivatives, the HOMO is typically localized on the oxygen atom, consistent with its nucleophilic character. The LUMO is often associated with the σ* antibonding orbitals of the C-O bonds in the ring, indicating that these bonds are the likely sites for cleavage upon nucleophilic attack. researchgate.netnih.gov The electron-donating ethyl and hydroxymethyl substituents are expected to raise the HOMO energy level, potentially increasing the nucleophilicity of the oxetane oxygen.

Table 2: Frontier Orbital Energies of a Representative Substituted Oxetane (Note: Specific values for this compound are not available. The presented data is illustrative for a substituted oxetane.)

Orbital Energy (eV)
HOMO -10.5
LUMO 1.2

Reaction Mechanism Simulations and Energetic Profiling

Computational simulations are instrumental in mapping the reaction pathways and determining the energetic profiles of chemical reactions involving this compound. The most significant reaction of this compound is the cationic ring-opening polymerization. Theoretical studies have shown that the ring-opening of oxetanes requires a higher activation energy compared to the analogous three-membered ring epoxides (oxiranes), making them generally less reactive. researchgate.net

The cationic ring-opening polymerization of this compound is initiated by a proton or a Lewis acid, which activates the oxetane ring by protonating the oxygen atom, forming a tertiary oxonium ion. This initiation step makes the ring highly susceptible to nucleophilic attack. The subsequent propagation step involves the attack of the oxygen atom of a neutral monomer molecule on one of the α-carbon atoms of the activated, protonated oxetane ring. This results in the opening of the strained four-membered ring and the formation of a new, longer polymer chain with a regenerated active center.

Simulations of this process can provide the geometries of the transition states and intermediates along the reaction coordinate. The energetic profile of the reaction, including the activation energies for the initiation, propagation, and termination steps, can be calculated. Theoretical studies on the cationic polymerization of oxetane have shown that the process is exothermic. radtech.org The rate of polymerization can be significantly influenced by the substituents on the oxetane ring. In the case of 3,3-disubstituted oxetanes like this compound, steric hindrance from the substituents can affect the rate of nucleophilic attack. uni-muenchen.de

The presence of the hydroxyl group in the 3-hydroxymethyl substituent can also play a role in the reaction mechanism. It can potentially act as a chain transfer agent, where the growing polymer chain is terminated by reaction with the hydroxyl group, forming an ether linkage and releasing a proton that can initiate a new polymer chain. researchgate.net This can influence the molecular weight and the degree of branching of the resulting polymer.

Table 3: Illustrative Energetic Profile for Cationic Ring-Opening of a Substituted Oxetane (Note: Specific activation energies for this compound are not available. The values are representative for the cationic ring-opening of a substituted oxetane.)

Reaction Step ΔE‡ (kcal/mol) ΔHrxn (kcal/mol)
Initiation (Protonation) Low Exothermic
Propagation 15-20 Exothermic

Polymerization Process Modeling and Kinetic Simulations

Modeling and simulation of the polymerization process of this compound provide valuable information on the kinetics of the reaction and the properties of the resulting polymer. The polymerization of 3-ethyl-3-(hydroxymethyl)oxetane is known to proceed via a cationic ring-opening mechanism. nih.govresearchgate.net

For the cationic polymerization of this compound, the rate of polymerization is influenced by factors such as monomer concentration, initiator concentration, and temperature. The polymerization of 3-ethyl-3-(hydroxymethyl)oxetane has been shown to be temperature-dependent, with the degree of branching in the resulting hyperbranched polymer increasing with higher reaction temperatures. nih.gov For instance, the degree of branching was found to increase from 0.21 at -30 °C to 0.50 at 70 °C. nih.gov

Kinetic models for the cationic ring-opening polymerization of oxetanes can be complex due to the possibility of side reactions such as chain transfer and the formation of cyclic oligomers. acs.org However, under controlled conditions, a living polymerization can be achieved, leading to polymers with predictable molecular weights and narrow molecular weight distributions. acs.org Simulations can help in identifying the optimal reaction conditions to achieve desired polymer properties.

Table 4: Experimental Data on the Polymerization of 3-Ethyl-3-(hydroxymethyl)oxetane nih.gov

Reaction Temperature (°C) Degree of Branching
-30 0.21
-2 0.36
30 0.43

Q & A

Q. What chromatographic methods are recommended for assessing the purity of 3-Ethyl-3-oxetaneethanol during synthesis?

Thin-layer chromatography (TLC) using a mobile phase of ethyl acetate and acetic acid (99:1 v/v) is effective for impurity profiling. Spot 10 μL of the sample and reference solutions on silica gel plates, develop over 15 cm, and quantify impurities under UV 254 nm by comparing spot intensities against diluted standards . For HPLC, employ a gradient system with methanol-acetonitrile (60:40) and a pH 7.5 triethylamine buffer, adjusting the mobile phase ratio (70:30 to 95:5) for optimal separation .

Q. What spectroscopic techniques are essential for structural confirmation of this compound?

  • NMR : Acquire 1^1H and 13^{13}C spectra in deuterated solvents (e.g., CDCl3_3) to identify proton environments and carbon frameworks.
  • FTIR : Analyze hydroxyl (3200–3600 cm1^{-1}) and ether (1050–1150 cm1^{-1}) stretches to confirm functional groups.
  • Mass Spectrometry : Use ESI-MS or EI-MS to verify molecular ion peaks and fragmentation patterns. Cross-reference with computational predictions for validation .

Q. How should researchers design a stability study for this compound under varying storage conditions?

Prepare solutions in buffers (pH 2–12) and incubate at 25°C and 40°C. Collect aliquots at 0, 24, 48, and 168 hours. Analyze degradation products via LC-MS with a C18 column and a gradient of 0.1% formic acid in water/acetonitrile. Quantify parent compound loss using calibration curves .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing oxetane ring-opening side reactions?

  • Temperature Control : Maintain 0–5°C during exothermic steps to suppress ring degradation.
  • Catalysis : Use Lewis acids (e.g., BF3_3·OEt2_2) to stabilize intermediates.
  • In-Situ Monitoring : Track reaction progress via FTIR for carbonyl intermediates. Computational retrosynthesis tools (e.g., AI models) can predict sterically favorable pathways .

Q. What strategies resolve discrepancies between computational NMR predictions and experimental data for derivatives of this compound?

  • Cross-Validation : Acquire 2D NMR (HSQC, HMBC) to confirm connectivity and compare with DFT-calculated chemical shifts.
  • X-Ray Crystallography : Assign absolute configurations for ambiguous cases.
  • Iterative Refinement : Adjust computational parameters (solvent models, basis sets) until deviations fall below 5% .

Q. How can researchers determine the stereochemical configuration of this compound analogs?

  • Chiral HPLC : Use cellulose-based columns with hexane/isopropanol gradients.
  • Derivatization : Synthesize Mosher esters to amplify stereochemical differences via 1^1H NMR.
  • Circular Dichroism (CD) : Compare experimental CD spectra with TDDFT predictions for electronic transitions .

Q. What methodological approaches validate the biological activity of this compound in enzyme inhibition assays?

  • Kinetic Analysis : Measure IC50_{50} values using fluorogenic substrates and varying inhibitor concentrations.
  • Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) to identify binding modes.
  • Selectivity Screening : Test against homologous enzymes to rule off-target effects .

Data Analysis & Reporting

Q. How should researchers address contradictory solubility data for this compound in polar vs. nonpolar solvents?

  • Controlled Replication : Repeat experiments under standardized conditions (e.g., 25°C, inert atmosphere).
  • Ternary Phase Diagrams : Map solubility limits in solvent mixtures (e.g., water/ethanol/ethyl acetate).
  • Statistical Analysis : Apply ANOVA to assess significance of outliers .

Q. What are best practices for reporting synthetic protocols involving this compound?

  • Detailed Procedures : Specify stoichiometry, catalyst loading, and reaction times.
  • Reproducibility : Include error margins for yields and characterization data (e.g., NMR δ values ±0.05 ppm).
  • Ethical Citations : Reference peer-reviewed journals and avoid non-authoritative sources (e.g., commercial databases) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.